

Unveiling the Spectroscopic Signature of Cyclocephaloside II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyclocephaloside II	
Cat. No.:	B2902864	Get Quote

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data of **Cyclocephaloside II**, a cycloartane-type triterpene glycoside isolated from Astragalus species. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents this information in a clear, accessible format to support further research and application.

Spectroscopic Data of Cyclocephaloside II

The structural elucidation of **Cyclocephaloside II** has been achieved through a combination of one- and two-dimensional NMR spectroscopy and Fast Atom Bombardment Mass Spectrometry (FABMS). The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula and identifying fragments of **Cyclocephaloside II**.



lon	Observed m/z	Deduced Formula
[M+H]+ (Precursor Ion)	751.4265	C40H64O13
Fragment Ion 1	733.4155	C40H61O12 (LOSS of H2O)
Fragment Ion 2	715.4075	C ₄₀ H ₅₉ O ₁₁ (Loss of 2xH ₂ O)
Fragment Ion 3	419.3304	-
Fragment Ion 4	261.0570	-
Fragment Ion 5	157.0492	-

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for **Cyclocephaloside II**.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of **Cyclocephaloside II**. The following data were reported for the compound dissolved in deuterated methanol (CD₃OD).

¹³C NMR Spectroscopic Data (CD₃OD)



Carbon No.	Chemical Shift (δc)	Carbon No.	Chemical Shift (δc)
1	32.5	20	75.8
2	27.8	21	27.2
3	89.9	22	35.5
4	40.5	23	24.5
5	48.1	24	85.1
6	81.5	25	72.8
7	46.2	26	28.5
8	46.8	27	27.0
9	21.8	28	18.2
10	27.1	29	27.3
11	29.4	30	16.4
12	34.1	Xylose	
13	48.5	1'	107.2
14	53.2	2'	75.4
15	36.7	3'	78.1
16	73.9	4'	71.2
17	53.8	5'	67.2
18	18.8	Glucose	
19	20.2	1"	105.8
2"	75.2		
3"	78.2	_	
 		-	
4"	71.8		



Table 2: 13C NMR (100 MHz, CD₃OD) chemical shifts for Cyclocephaloside II.

¹H NMR Spectroscopic Data (CD₃OD)

Proton No.	Chemical Shift (δH), Multiplicity (J in Hz)
3	3.25, dd (11.5, 4.5)
6	4.40, t (4.5)
16	4.15, m
19a	0.65, d (4.0)
19b	0.45, d (4.0)
Xylose	
1'	4.48, d (7.5)
Glucose	
1"	4.60, d (7.8)

Table 3: Selected ¹H NMR (400 MHz, CD₃OD) chemical shifts for **Cyclocephaloside II**. Note: Due to the complexity of the spectrum, only key assignments are listed.

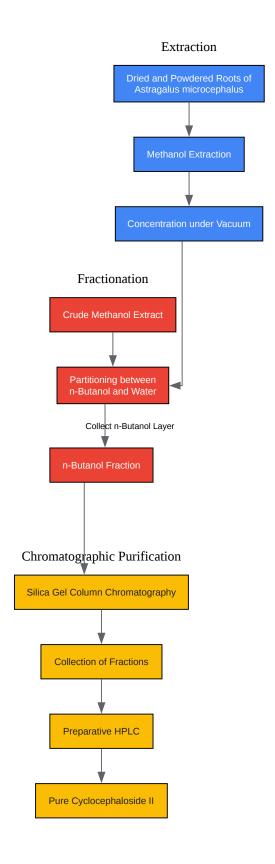
Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Cyclocephaloside II**.

Isolation of Cyclocephaloside II

The isolation of **Cyclocephaloside II** from the roots of Astragalus microcephalus involves a multi-step extraction and chromatographic process.





Click to download full resolution via product page

Figure 1. Isolation workflow for Cyclocephaloside II.



Mass Spectrometry

Mass spectral data were acquired using a High-Resolution Electrospray Ionization (HR-ESI) mass spectrometer.

- Instrument: Waters ACQUITY UPLC™ HSS T3 column (100 mm × 2.1 mm, 1.8 μm) coupled to a mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

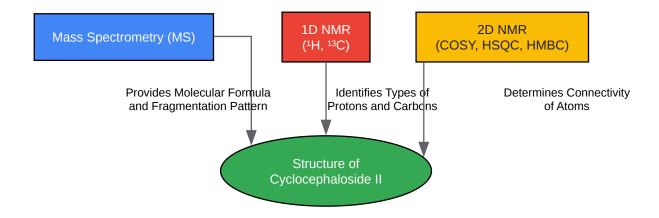
NMR spectra were recorded on a 400 MHz spectrometer.

- Solvent: Deuterated Methanol (CD₃OD).
- ¹H NMR: 400 MHz.
- ¹³C NMR: 100 MHz.
- 2D NMR Experiments: COSY, HSQC, and HMBC experiments were performed to establish connectivities and assign signals.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of **Cyclocephaloside II** relies on the complementary information provided by different spectroscopic techniques.





Click to download full resolution via product page

Figure 2. Interplay of spectroscopic data in structure elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of **Cyclocephaloside II**. The detailed data and protocols presented herein are intended to facilitate further investigation into the biological activities and potential therapeutic applications of this natural product.

 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Cyclocephaloside II: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2902864#spectroscopic-data-nmr-ms-of-cyclocephaloside-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com